ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a sulfur-containing heterocyclic compound featuring a benzothiophene core with a tetrahydro configuration. Key structural elements include:
- Ethyl ester group at position 3, contributing to lipophilicity and influencing molecular conformation.
- (Z)-Hydroxyimino group at position 7, which may participate in tautomerism or intermolecular interactions.
The stereochemistry (7Z) and tetrahydro framework suggest conformational rigidity, which can impact crystallization and intermolecular interactions. Structural characterization of such compounds typically relies on X-ray crystallography, with refinement tools like SHELXL enabling precise determination of bond lengths, angles, and hydrogen-bonding networks .
Properties
IUPAC Name |
ethyl (7Z)-2-[[2-(diethylamino)acetyl]amino]-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-20(5-2)10-13(21)18-16-14(17(22)24-6-3)11-8-7-9-12(19-23)15(11)25-16/h23H,4-10H2,1-3H3,(H,18,21)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBAOWISRQKCOL-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)C(=NO)CCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)/C(=N\O)/CCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 309736-25-2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antitumor properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.5 g/mol. The structure features a benzothiophene core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₄S |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 309736-25-2 |
Antitumor Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antitumor activity. A notable investigation demonstrated that this compound effectively induced apoptosis in MCF-7 breast cancer cells.
The mechanism through which this compound exerts its antitumor effects involves:
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with the compound resulted in an increase in early and late apoptotic cell populations, suggesting a robust apoptotic mechanism.
- Cell Cycle Arrest : The compound caused G2/M phase cell cycle arrest, indicating interference with the normal cell division process.
- Inhibition of Autophagy : The compound was found to inhibit autophagic cell death, further supporting its role as an antiproliferative agent.
The IC50 value for this compound was reported at approximately 23.2 µM, indicating a potent effect on tumor cells .
Study on MCF-7 Cells
In a controlled study involving MCF-7 cells:
- Apoptotic Induction : The percentage of cells in early apoptosis increased to 8.73% compared to the control group.
- Late Apoptosis : 18.13% of cells were in late apoptosis after treatment.
- Cell Viability Reduction : A significant reduction in cell viability (26.86%) was observed post-treatment.
These results underline the potential of this compound as a promising candidate for cancer therapy .
Additional Biological Activities
Beyond its antitumor effects, preliminary research suggests potential analgesic properties. Compounds similar to this compound have shown analgesic effects exceeding those of standard analgesics like metamizole when tested in animal models .
Scientific Research Applications
Pharmacological Applications
Ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits potential pharmacological properties that make it a candidate for further research:
- Analgesic and Anti-inflammatory Properties : Studies indicate that compounds similar to this compound demonstrate significant analgesic effects. In experimental models, these compounds have shown to surpass traditional analgesics like Diclofenac and Lornoxicam in efficacy at comparable doses .
- Mechanism of Action : The compound's mechanism may involve the modulation of inflammatory pathways and pain perception at the molecular level. Its structural features suggest it could interact with specific receptors or enzymes involved in pain signaling pathways .
Synthetic Chemistry
The synthesis of this compound has been explored in various studies:
- Synthesis Methods : The compound can be synthesized through multi-step reactions involving the formation of key intermediates. Techniques such as amidation and cyclization are often employed to construct the complex structure of this compound .
- Yield and Purity : The synthetic routes yield high-purity products suitable for biological testing. Analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the identity and purity of the synthesized compounds .
Structural Biology
Understanding the molecular structure of this compound is crucial for elucidating its biological activity:
- X-ray Crystallography : Structural analysis through X-ray diffraction has provided insights into the three-dimensional arrangement of atoms within the compound. This information is essential for understanding how the compound interacts with biological targets .
- Molecular Conformation : The conformational flexibility of the compound can influence its binding affinity to target proteins or receptors. Studies suggest that specific conformations may enhance its pharmacological efficacy .
Several studies have focused on the biological activity and synthesis of compounds related to this compound:
- Study on Analgesic Effects : A comparative study found that similar benzothiophene derivatives exhibit enhanced analgesic properties in carrageenan-induced inflammation models compared to traditional anti-inflammatory drugs .
- Synthesis and Characterization : Research highlighted efficient synthetic pathways leading to high-purity derivatives suitable for pharmacological evaluation. The use of advanced analytical techniques confirmed the structural integrity necessary for biological activity .
- Molecular Interactions : Investigations into molecular interactions revealed potential binding sites on target proteins that could be exploited for drug design purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on analogs of this compound are unavailable in the provided evidence, methodological insights from crystallographic software and hydrogen-bonding analysis (as referenced) allow for a framework to compare structural and functional features:
Table 1: Hypothetical Comparison Based on Functional Group Modifications
Key Observations:
Hydrogen-Bonding Networks: The hydroxyimino and amide groups in the target compound likely form robust hydrogen-bonding networks, as described by Bernstein et al. . Such interactions are critical for crystal stability and solubility.
Crystallographic Refinement : Compounds with flexible substituents (e.g., N,N-diethylglycyl) may exhibit disorder, necessitating advanced refinement tools like SHELXL for accurate modeling .
Steric and Electronic Effects: Modifications to the ester or amino groups could alter molecular conformation, as visualized using ORTEP-3 or WinGX .
Research Findings and Methodological Insights
- Crystallographic Analysis : SHELX programs are indispensable for resolving complex hydrogen-bonding patterns in benzothiophene derivatives. For example, SHELXL’s robust refinement algorithms can handle disordered solvent molecules or flexible side chains .
- Hydrogen-Bonding Trends: Graph set analysis (as per Etter’s formalism) reveals that the hydroxyimino group likely participates in D(2) motifs (donor-acceptor pairs), enhancing crystal cohesion .
- Visualization Tools : ORTEP-3 and WinGX enable comparative analysis of molecular geometries, such as overlaying similar compounds to identify conformational differences .
Q & A
Q. What are the established synthetic routes for ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what are critical control points?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzothiophene core via the Gewald reaction, a common method for 2-aminothiophene derivatives (e.g., cyclization of ketones with cyanoacetates and sulfur) .
- Step 2 : Introduction of the hydroxyimino group at position 7 via nitrosation under acidic conditions, requiring strict temperature control (0–5°C) to avoid byproducts .
- Step 3 : Functionalization with N,N-diethylglycine using coupling reagents like EDC/HOBt in anhydrous DMF .
Q. Key controls :
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Molecular docking : Predict binding modes with target proteins (e.g., COX-2) using AutoDock Vina .
Advanced Research Questions
Q. How can synthetic yield be optimized for the Z-configuration at the hydroxyimino group?
- Stereochemical control : Use Zn/HCl reduction of nitro precursors under inert atmosphere to favor Z-isomer formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for Z-selectivity .
- Catalysis : Pd/C or Raney nickel for selective hydrogenation of intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Reproducibility checks : Validate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
- Structural analogs : Compare activity of derivatives to identify pharmacophore elements (e.g., hydroxyimino vs. oxo groups) .
Q. What computational methods are suitable for analyzing its interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability over 100 ns trajectories .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electron transfer at active sites .
- ADMET Prediction : SwissADME or ADMETLab to assess bioavailability and toxicity risks .
Q. How to investigate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to:
- Acidic (0.1M HCl, 37°C)
- Basic (0.1M NaOH, 37°C)
- Oxidative (3% H₂O₂) conditions .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) .
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
- Prodrug design : Convert the ethyl ester to a water-soluble phosphate ester .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
- Co-solvents : Use cyclodextrin complexes or PEG-based vehicles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
